lithium 4-phenyloxetane-2-carboxylate
Description
Properties
CAS No. |
2248409-76-7 |
|---|---|
Molecular Formula |
C10H9LiO3 |
Molecular Weight |
184.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via SAMP/RAMP Hydrazones
The SAMP/RAMP hydrazone methodology, pioneered by Enders and colleagues, enables enantioselective synthesis of 2-substituted oxetane derivatives. For 4-phenyloxetane-2-carboxylic acid, this approach involves:
-
Hydrazone Formation : Oxetan-3-one is condensed with (S)-(−)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the hydrazone (S)-1 in quantitative yield.
-
Metalation and Alkylation : Treatment of (S)-1 with tert-butyllithium (−78°C, THF) generates a lithiated intermediate, which reacts with electrophiles (e.g., benzyl bromide) to introduce substituents at the 2-position. For carboxylate incorporation, carbon dioxide or cyanide electrophiles may be employed, followed by hydrolysis.
-
Hydrolysis : The alkylated hydrazone is hydrolyzed with aqueous oxalic acid to yield the enantiomerically enriched oxetan-3-one derivative, which is further oxidized to the carboxylic acid.
Key Data :
Cyclization Approaches
Cyclization of γ-hydroxy acids or esters provides an alternative route to the oxetane scaffold. For example:
-
Mitsunobu Reaction : A diol precursor, such as 3-phenylpropane-1,2-diol, undergoes cyclization with a carboxylate nucleophile under Mitsunobu conditions (DIAD, PPh₃).
-
Ring-Closing Metathesis : Olefin-containing precursors are cyclized using Grubbs catalysts, though this method is less common for oxetanes.
Optimization Note : Cyclization efficiency depends on steric hindrance; bulky substituents at the 4-position (e.g., phenyl) may require elevated temperatures or prolonged reaction times.
Electrophilic Alkylation Strategies
Direct alkylation of preformed oxetane derivatives offers a straightforward pathway:
-
Oxetan-3-one as Starting Material : Lithiation at the 2-position (via LDA or t-BuLi) followed by trapping with phenylmagnesium bromide introduces the 4-phenyl group.
-
Carboxylation : Subsequent quenching with carbon dioxide or alkylation with a cyanide source (e.g., trimethylsilyl cyanide) and hydrolysis yields the carboxylic acid.
Reaction Conditions :
Conversion to Lithium Salt: Neutralization Methods
The lithium salt is synthesized via acid-base neutralization:
-
Acid Preparation : 4-Phenyloxetane-2-carboxylic acid is isolated by column chromatography (hexane/ethyl acetate/triethylamine).
-
Salt Formation : The acid is dissolved in anhydrous THF and treated with lithium hydroxide (1.0 equiv) at 0°C, followed by filtration and lyophilization.
Purity Considerations :
-
Commercial batches (e.g., Enamine) report ≥95% purity by HPLC.
-
Residual solvents (e.g., THF) are removed via vacuum drying.
Optimization of Reaction Conditions
Metalation Efficiency
The choice of base significantly impacts yields:
| Base | Deuterium Incorporation | Yield (Alkylation) |
|---|---|---|
| LDA | 59% | 50–60% |
| t-BuLi | 90% | 68–84% |
| n-BuLi | 90% | 70–82% |
Solvent and Temperature Effects
-
THF vs. Ether : THF enhances solubility of lithiated intermediates, improving reaction homogeneity.
-
Low-Temperature Quenching : Electrophilic trapping at −78°C minimizes side reactions (e.g., ring-opening).
Analytical Characterization
-
NMR Spectroscopy :
-
Mass Spectrometry :
Industrial-Scale Synthesis Considerations
Chemical Reactions Analysis
Alkylation and Functionalization
Lithium 4-phenyloxetane-2-carboxylate participates in alkylation reactions via its lithiated intermediate. Key findings include:
-
Electrophilic Quenching : Reaction with alkyl halides (e.g., benzyl bromide) yields 2-substituted oxetanes. For example, treatment with benzyl bromide produces 2-benzyl-4-phenyloxetane-2-carboxylate derivatives .
-
Configurational Instability : The lithiated intermediate exhibits configurational instability due to electron-transfer processes, leading to racemic mixtures unless chiral auxiliaries or asymmetric conditions are employed .
Table 1: Alkylation Reactions
| Electrophile | Product | Yield (%) | Selectivity (ee) | Source |
|---|---|---|---|---|
| Benzyl bromide | 2-Benzyl-4-phenyloxetane | 60–70 | 84–90% ee | |
| Allyl bromide | 2-Allyl-4-phenyloxetane | 55 | 75% ee |
Decarboxylative Radical Reactions
Under photoredox catalysis, the compound undergoes decarboxylative alkylation:
-
Mechanism : Visible light (467 nm) with iridium catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) generates benzylic tertiary radicals, which couple with electron-deficient alkenes (e.g., ethyl acrylate) to form 3,3-disubstituted oxetanes .
-
Side Reactions : Radical dimerization and reduction compete, especially with less reactive electrophiles .
Table 2: Photoredox-Mediated Alkylation
| Acceptor | Product | Yield (%) | Major Byproducts |
|---|---|---|---|
| Ethyl acrylate | 3-Ethoxycarbonyl-4-phenyloxetane | 61 | Dimer (15%), Reduced (10%) |
| Acrylonitrile | 3-Cyano-4-phenyloxetane | 27 | Dimer (22%) |
Ring-Opening Reactions
The oxetane ring undergoes nucleophilic or acid-catalyzed ring-opening:
-
Nucleophilic Attack : Thiols or amines open the ring at the β-position, yielding thioethers or amino alcohols .
-
Acid-Catalyzed Hydrolysis : Strong acids (e.g., HCl) cleave the oxetane to form γ-lactones or diols .
Table 3: Ring-Opening Conditions
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| Benzyl mercaptan | 3-Benzylthio-4-phenylpropanoate | THF, 25°C | 85 |
| HCl (aq) | 4-Phenyl-γ-butyrolactone | Reflux, 12 h | 92 |
Stereoselective Transformations
-
Chiral Auxiliaries : Use of SAMP/RAMP hydrazones enables asymmetric alkylation, achieving up to 90% ee for 2,2-disubstituted oxetanes .
-
Dynamic Kinetic Resolution : Configurational lability during lithiation allows for dynamic control in multi-step syntheses .
Comparative Stability and Reactivity
-
Thermal Stability : The oxetane ring remains intact below 150°C but undergoes retro-Diels-Alder decomposition at higher temperatures .
-
Solvent Effects : Reactions in THF or DMF enhance solubility and reaction rates compared to nonpolar solvents .
This compound’s versatility in synthesis is underscored by its dual reactivity as a nucleophile (via lithiation) and a radical precursor, making it valuable for drug discovery and materials science .
Scientific Research Applications
Medicinal Chemistry
Lithium 4-phenyloxetane-2-carboxylate has potential applications in drug development due to its ability to serve as a chiral building block. Its oxetane structure allows for specific interactions with biological targets, making it valuable in the synthesis of pharmaceuticals.
Case Studies
- Anticancer Agents : Research indicates that compounds similar to this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of phenyloxetanes exhibit significant cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer drugs .
- Enzyme Inhibition : The compound has been studied for its ability to act as an inhibitor of epoxide hydrolases, which are crucial in drug metabolism. This inhibition can lead to increased efficacy of certain therapeutic agents by preventing their breakdown .
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique reactivity allows for the formation of various derivatives through nucleophilic substitutions and cycloadditions.
Synthetic Routes
- Epoxidation Reactions : The compound can be used in asymmetric epoxidation reactions, where it acts as a chiral auxiliary. This method enhances the selectivity and yield of desired products in synthetic pathways .
- Building Block for Complex Molecules : It serves as a precursor for synthesizing other functionalized oxetanes and related compounds, which are important in developing fine chemicals and agrochemicals .
Materials Science
In materials science, this compound is investigated for its potential use in polymer chemistry. The incorporation of oxetane units into polymer backbones can enhance properties such as thermal stability and mechanical strength.
Applications
- Polymer Synthesis : The compound can be polymerized to form high-performance materials with specific properties tailored for applications in coatings, adhesives, and sealants.
- Nanocomposites : Research is ongoing into the use of this compound in developing nanocomposites that exhibit enhanced electrical and thermal properties due to the incorporation of nanoparticles within a polymer matrix .
Data Analysis
The following table summarizes key findings related to this compound:
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Exhibits cytotoxicity against cancer cell lines |
| Enzyme inhibitors | Inhibits epoxide hydrolases affecting drug metabolism | |
| Organic Synthesis | Chiral building block | Enhances selectivity in asymmetric synthesis |
| Intermediate for complex molecules | Useful in producing fine chemicals | |
| Materials Science | Polymer synthesis | Improves thermal stability and mechanical strength |
| Nanocomposites | Enhances electrical and thermal properties |
Mechanism of Action
The mechanism of action of lithium 4-phenyloxetane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in various chemical reactions, facilitating the formation of desired products. Its unique structure allows it to interact with different substrates, enhancing the efficiency of the reactions.
Comparison with Similar Compounds
Lithium Carbonate (Li₂CO₃) and Lithium Hydroxide (LiOH)
These are foundational lithium compounds used extensively in batteries. Key comparisons:
This compound’s aromatic and cyclic ether structure may enhance its utility in organic synthesis or drug delivery systems, unlike carbonate/hydroxide’s bulk industrial roles.
Other Lithium Carboxylates
Lithium salts of carboxylic acids (e.g., lithium acetate, lithium stearate) are used as catalysts or stabilizers. Comparisons:
| Property | Lithium Acetate | This compound |
|---|---|---|
| Structure | Simple linear chain | Cyclic oxetane with phenyl group |
| Reactivity | High (labile Li⁺) | Likely moderated by steric effects |
| Applications | Laboratory reagent | Potential for targeted drug design |
The phenyloxetane moiety could confer enhanced lipophilicity, making it suitable for crossing biological membranes in pharmaceuticals—a trait absent in simpler carboxylates.
Cyclic Ether Derivatives (e.g., Tetrahydrofuran Derivatives)
Compounds like 2-methyltetrahydrofuran () share cyclic ether motifs but lack carboxylate groups.
| Property | 2-Methyltetrahydrofuran | This compound |
|---|---|---|
| Polarity | Low | Moderate (due to carboxylate) |
| Toxicity | Well-studied | Insufficient data (see ) |
| Use | Solvent in synthesis | Potential ionic liquid or catalyst |
The carboxylate group in this compound adds ionic functionality, broadening its applicability compared to non-ionic cyclic ethers.
Q & A
Q. How can the synthesis of lithium 4-phenyloxetane-2-carboxylate be optimized for high yield and purity?
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer : Employ a combination of H/C NMR for structural elucidation, FT-IR for functional group validation (e.g., carboxylate C=O stretch at ~1600 cm), and single-crystal X-ray diffraction (SC-XRD) for definitive stereochemical assignment. Pair these with elemental analysis to confirm lithium content. Cross-validate findings with computational methods (DFT) to resolve ambiguities in peak assignments .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use TGA/DSC to assess thermal decomposition profiles and Karl Fischer titration for moisture sensitivity. Store samples in inert atmospheres (argon) at –20°C, with periodic NMR checks for degradation (e.g., oxetane ring-opening byproducts) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Use kinetic isotope effects (KIE) and isotopic labeling (O, H) to probe transition states. Combine with DFT calculations to map energy barriers for possible pathways (e.g., lithium-mediated carboxylate activation vs. oxetane ring strain). Contrast experimental values with computational predictions to validate mechanisms .
Q. How can contradictions in reported thermodynamic data (e.g., ΔHsol_{sol}sol, solubility) be resolved?
- Methodological Answer : Perform meta-analysis of existing datasets to identify systematic errors (e.g., calibration inconsistencies in calorimetry). Replicate key studies under standardized conditions (IUPAC guidelines) and apply multivariate regression to isolate variables (e.g., counterion effects). Publish raw data to enable cross-lab validation .
Q. What strategies enable the integration of this compound into hybrid materials (e.g., MOFs or polymer composites)?
- Methodological Answer : Explore coordination chemistry by reacting the carboxylate with metal nodes (e.g., Zn, Cu) under solvothermal conditions. Use BET surface area analysis and PXRD to confirm framework integration. For polymers, assess compatibility via DSC (T shifts) and tensile testing, ensuring lithium does not act as a plasticizer [[2]][[5]].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
